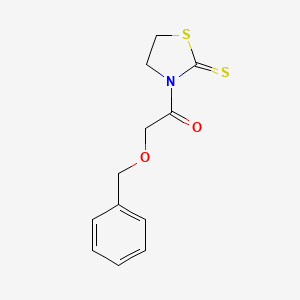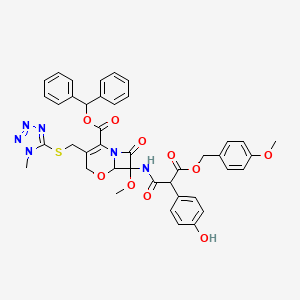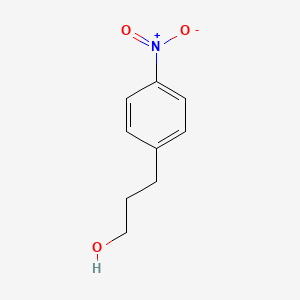
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine
Descripción general
Descripción
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine, also known as F4MP, is a chemical compound that belongs to the pyrimidine family. It is a potent inhibitor of protein kinase B (PKB) and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine inhibits the activity of PKB by binding to its active site, preventing its phosphorylation and activation. PKB is a downstream effector of the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism. By inhibiting PKB, 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine can modulate the activity of this pathway and affect cellular processes.
Efectos Bioquímicos Y Fisiológicos
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, suppress the growth of tumors, and improve glucose metabolism in diabetic mice. 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine has also been shown to enhance neuronal survival and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine has several advantages for lab experiments. It is a potent and selective inhibitor of PKB, which makes it a valuable tool for studying the role of PKB in various cellular processes. 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine is also stable and can be easily synthesized and purified. However, 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine has some limitations. It is not suitable for in vivo studies due to its poor solubility and low bioavailability. 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine also has some off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine. One potential direction is to develop more potent and selective inhibitors of PKB based on the structure of 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine. Another direction is to investigate the role of PKB in other cellular processes, such as autophagy and inflammation. Additionally, 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine could be used in combination with other drugs to enhance their efficacy and reduce their side effects. Overall, the study of 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine has the potential to provide valuable insights into the role of PKB in various cellular processes and to facilitate the development of novel therapeutics for various diseases.
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of PKB, which is a key regulator of cell survival, proliferation, and metabolism. 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine has been used to study the role of PKB in various cellular processes, such as insulin signaling, cancer cell growth, and neuronal function.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFUVUOGVOZJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564276 | |
| Record name | 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine | |
CAS RN |
133256-49-2 | |
| Record name | 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dinaphtho[2,1,8,7-defg:2',1',8',7'-opqr]pentacene](/img/structure/B1626591.png)



![1-Chloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1626600.png)







